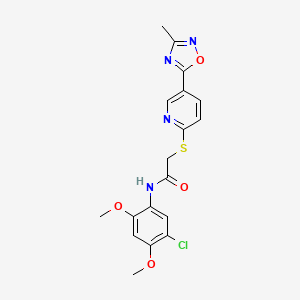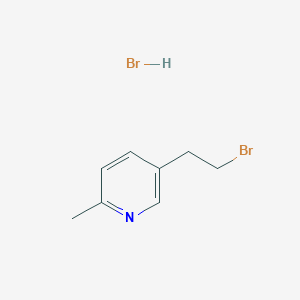
N-(5-hydroxy-3-(thiophène-3-yl)pentyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C12H19NO3S2 and a molecular weight of 289.41. This compound is known for its role as a selective and potent antagonist of the cannabinoid CB1 receptor.
Applications De Recherche Scientifique
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide is studied for its interactions with the cannabinoid CB1 receptor. This makes it a valuable tool for understanding the role of this receptor in various physiological processes.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, particularly in the treatment of conditions related to the endocannabinoid system. Its ability to selectively antagonize the CB1 receptor makes it a promising candidate for drug development.
Industry
In the industrial sector, N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide is used in the development of new materials and chemical processes. Its unique properties enable the creation of innovative products and technologies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, the introduction of the sulfonamide group, and the attachment of the thiophene and hydroxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring are often employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Mécanisme D'action
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide involves its interaction with the cannabinoid CB1 receptor. By binding to this receptor, the compound inhibits its activity, leading to various physiological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxylate
Uniqueness
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide stands out due to its selective and potent antagonism of the cannabinoid CB1 receptor. This specificity makes it a valuable compound for research and therapeutic applications, distinguishing it from other similar compounds that may have broader or less potent effects.
Propriétés
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c14-7-4-10(11-5-8-17-9-11)3-6-13-18(15,16)12-1-2-12/h5,8-10,12-14H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIDBFSLISSADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-cyclohexyl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512272.png)
![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2512274.png)
![6-Ethyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512275.png)

![1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2512277.png)
![N-cyclohexyl-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2512278.png)
![7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2512279.png)

![methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2512284.png)
